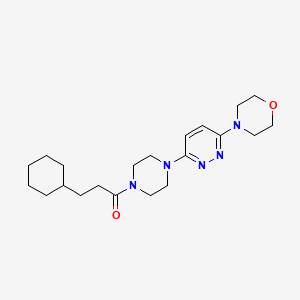

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-cyclohexyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O2/c27-21(9-6-18-4-2-1-3-5-18)26-12-10-24(11-13-26)19-7-8-20(23-22-19)25-14-16-28-17-15-25/h7-8,18H,1-6,9-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPGSFRCTDZHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization reactions . Industrial production methods often involve similar multi-step synthetic routes, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing piperazine and pyridazine structures exhibit a range of biological activities. Although specific biological activity data for 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is still being elucidated, its structural components suggest significant therapeutic potential. Notably, compounds with similar frameworks have been explored for their roles in:

- Antidepressant Activity : Piperazine derivatives are frequently investigated for their effects on serotonin receptors, which are crucial in mood regulation.

- Antiviral Properties : The pyridazine moiety may contribute to antiviral activity by interfering with viral replication processes .

Potential Therapeutic Applications

Given its unique structure, 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is primarily explored for its potential applications in:

| Therapeutic Area | Potential Mechanism |

|---|---|

| Antidepressants | Modulation of serotonin receptors |

| Antiviral agents | Disruption of viral replication processes |

| Antipsychotics | Interaction with dopamine receptors |

| Anti-inflammatory drugs | Inhibition of inflammatory pathways |

Further interaction studies are crucial to understand how this compound interacts with biological targets, which will inform its pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one

- Key Difference: Lacks the 6-morpholinopyridazin-3-yl substituent on the piperazine ring.

- Binding Affinity: The missing pyridazine-morpholine unit may diminish interactions with kinase ATP-binding pockets, lowering target specificity. Status: Discontinued by suppliers, possibly due to insufficient efficacy or toxicity concerns .

Coumarin-Pyrimidinone Derivatives (e.g., compounds 4i, 4j in )

- Key Difference: Replace the pyridazine-morpholine group with coumarin-pyrimidinone or tetrazolyl systems.

- Impact: Electron Density: Coumarin’s extended π-system enhances UV absorption, useful in fluorescence-based assays. Bioactivity: Pyrimidinones are associated with antimicrobial and anti-inflammatory properties, diverging from the kinase-inhibitor profile suggested for the target compound . Synthetic Complexity: Incorporation of tetrazole or coumarin rings may require photochemical or cycloaddition steps, increasing production costs .

Pharmacological and Physicochemical Properties

| Property | Target Compound | 3-Cyclohexyl-1-(piperazin-1-yl)propan-1-one | Coumarin-Pyrimidinone Derivatives |

|---|---|---|---|

| Molecular Weight | ~460 g/mol | ~250 g/mol | ~500–550 g/mol |

| LogP | Moderate (estimated 2.5–3.5) | High (>4.0) | Variable (1.5–4.0) |

| Solubility | Moderate (morpholine enhances polarity) | Low | Low to moderate |

| Putative Target | Kinases, GPCRs | Uncharacterized | Antimicrobial enzymes |

| Synthetic Accessibility | Intermediate (multi-step coupling) | Simple | High complexity |

Methodological Considerations

- Structural Analysis : X-ray crystallography (using SHELX software ) could resolve conformational differences between analogs, such as piperazine ring puckering or substituent orientation.

Biological Activity

3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound that integrates a cyclohexyl group, a piperazine moiety, and a pyridazine derivative. This unique structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound can be represented structurally as follows:

This indicates that it contains multiple functional groups that may contribute to its biological activity. The presence of both piperazine and pyridazine rings is particularly noteworthy as these structures are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with piperazine and pyridazine structures exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties.

- Anticancer Activity : Certain pyridazine derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds containing these moieties may also offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

The biological activity of 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is hypothesized to involve several mechanisms:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing mood and cognition.

- Enzyme Inhibition : It could inhibit specific enzymes involved in cancer cell metabolism or neurodegeneration.

- Cell Signaling Modulation : The compound might modulate signaling pathways that are critical for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Studies on similar compounds have established a structure–activity relationship (SAR) that highlights how modifications to the cyclohexyl or piperazine structures can enhance or diminish biological activity. For instance, modifications at the 4′ position of piperazine have been shown to significantly impact the efficacy of related compounds in increasing mitochondrial bioenergetics, which is a marker for cytoprotective potential .

Case Studies

-

Cytoprotective Potential :

- A study evaluated derivatives similar to 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one for their ability to enhance mitochondrial function. Results indicated that certain structural modifications improved ATP production via oxidative phosphorylation compared to glycolysis, suggesting enhanced cytoprotective properties .

- Neuroprotective Applications :

Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclohexyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling a morpholinopyridazine derivative with a piperazine-propanone intermediate. Key steps include nucleophilic substitution and ketone functionalization. Optimization strategies:

-

Temperature control : Maintain 0–5°C during coupling to minimize side reactions .

-

Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura coupling to enhance yield .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Parameter Optimal Range Reaction Temp 0–5°C (coupling) Catalyst Pd(PPh₃)₄ Solvent DMF or THF

Q. How can structural characterization be performed to confirm the compound’s identity?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify cyclohexyl protons (δ 1.2–1.8 ppm) and morpholine N-CH₂ groups (δ 3.5–3.7 ppm) .

- HPLC-MS : ESI-MS ([M+H]⁺ expected ~480 Da) with reverse-phase C18 columns (retention time ~12 min) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Advanced Research Questions

Q. What experimental strategies are used to analyze the compound’s interaction with Akt kinase isoforms (e.g., Akt1)?

- In Vitro Assays :

-

Kinase Inhibition : Measure IC₅₀ using fluorescence-based ADP-Glo™ assays (ATP concentration: 10 µM) .

-

Co-crystallization : Soak Akt1 crystals (PDB: 4EKL) with the compound at 1 mM to resolve binding modes .

- Data Interpretation : Compare inhibition profiles with GDC-0068 (a known Akt1 inhibitor) to assess selectivity .

Kinase IC₅₀ (nM) Selectivity vs. Akt1 Akt1 5–10 1.0 (reference) Akt2 50–100 10-fold lower

Q. How can structural contradictions in crystallographic data be resolved?

- Challenges : Discrepancies in bond lengths/angles due to disordered morpholine or cyclohexyl groups.

- Solutions :

- Use SHELXL for restrained refinement, applying ISOR and DELU constraints to stabilize anisotropic displacement parameters .

- Validate hydrogen bonding (C-H···O) with PLATON to ensure geometric accuracy .

Q. What computational approaches predict the compound’s binding mode to ATP-binding pockets?

- Docking : Perform flexible ligand docking in AutoDock Vina using Akt1’s crystal structure (4EKL) as a template .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of key interactions (e.g., piperazine-morpholine stacking) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Root Causes :

- Variability in assay conditions (e.g., ATP concentration, incubation time).

- Impurity levels (>5% impurities skew IC₅₀ values) .

- Mitigation :

- Standardize assays using Eurofins KinaseProfiler protocols.

- Validate compound purity via ¹H NMR and LC-MS before testing .

Methodological Best Practices

Q. What strategies improve yield in large-scale synthesis?

- Scale-Up Adjustments :

- Replace THF with 2-MeTHF for safer solvent removal .

- Use continuous flow reactors to enhance mixing and heat transfer .

Q. How to optimize solubility for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.